methanone CAS No. 338750-28-0](/img/structure/B2410470.png)
[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-nitrophenyl)methanone is a useful research compound. Its molecular formula is C18H17ClN2O3 and its molecular weight is 344.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Impact of Organochlorine Compounds
Chlorophenols, a component of the chemical structure of 4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone, have been studied extensively regarding their effects on the aquatic environment. These compounds exhibit moderate toxic effects on mammalian and aquatic life. Interestingly, their persistence in the environment varies depending on the presence of microflora capable of biodegrading them. This feature makes chlorophenols a significant concern in terms of environmental pollution and bioaccumulation. The research emphasizes the importance of understanding the environmental fate of such compounds for better ecological management and policy-making (Krijgsheld & Gen, 1986).Potential in Anticancer Drug Development
The search for anticancer drugs with high tumor specificity and minimal toxicity to normal cells is crucial. The compound, due to its chlorophenyl component, shows potential in this field. Studies have identified compounds with chlorophenyl groups showing high tumor specificity and less toxicity to normal cells, like keratinocytes. This opens a pathway for developing new anticancer drugs, targeting specific cancer types while minimizing side effects (Sugita et al., 2017).Environmental Contamination by Pesticides and Byproducts
The environmental contamination and ecological impact of DDT isomers, which share structural similarity with the chlorophenyl component of the compound , have been extensively reviewed. This highlights the importance of understanding the environmental behavior, including biotransformation and transfer between environmental compartments, of organochlorine pesticides and their metabolites. Understanding the environmental fate of such compounds is essential for assessing their ecological impact and for the formulation of environmental policies (Ricking & Schwarzbauer, 2012).Fluorescent Chemosensors for Analyte Detection
Derivatives of 4-methyl-2,6-diformylphenol (DFP), a structural component related to the compound, are significant in the development of chemosensors. These chemosensors are capable of detecting a wide range of analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. The ability to detect and quantify various substances accurately is crucial in fields like environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).Applications in Treating Wastewater from the Pesticide Industry
The compound, due to its structural components, might be relevant in the context of wastewater treatment, especially from industries like pesticide manufacturing. The removal of toxic pollutants, including chlorophenols and their derivatives, is critical to prevent environmental contamination. Advanced wastewater treatment processes, such as biological processes and granular activated carbon, have been shown to be effective in removing such compounds, which is crucial for achieving sustainability and compliance with environmental regulations (Goodwin et al., 2018).
These research applications provide a snapshot of the diverse potential of 4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone and related compounds in various scientific and environmental contexts. The studies underscore the importance of understanding the compound's properties, environmental fate, and potential applications in fields like medicine, environmental science, and analytical chemistry.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The specific interactions and resulting changes would depend on the particular target and the context in which the compound is acting.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathway and the context in which the compound is acting.
Pharmacokinetics
The compound’s predicted boiling point is 4851±450 °C, and its predicted density is 1302±006 g/cm3 . Its pKa is predicted to be 8.16±0.60 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
[4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-20-10-16(12-2-6-14(19)7-3-12)17(11-20)18(22)13-4-8-15(9-5-13)21(23)24/h2-9,16-17H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSQMWMNCUJMRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2410389.png)
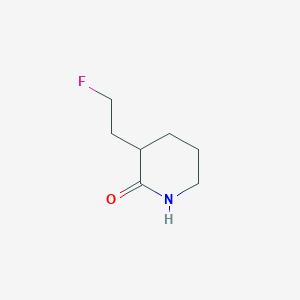
![Tert-butyl N-[2-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]carbamate](/img/structure/B2410393.png)
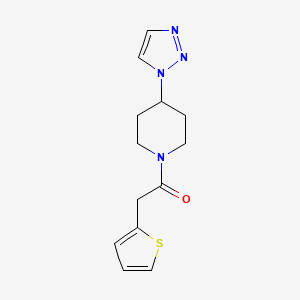
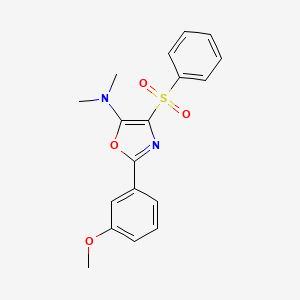
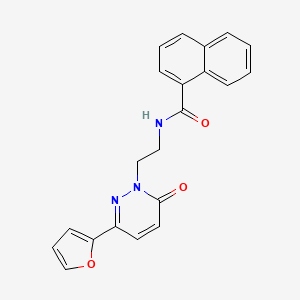
![2-(3-methoxybenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2410399.png)
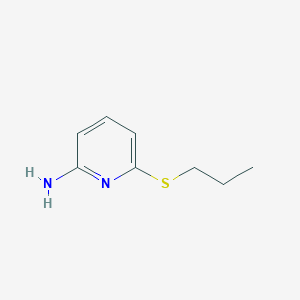
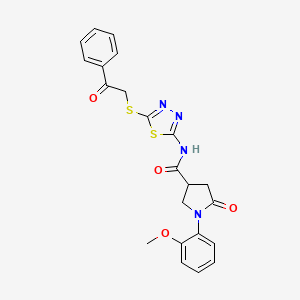
![2-Methoxyethyl 6-bromo-2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2410404.png)
![2-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide](/img/structure/B2410405.png)
![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2410406.png)

![2-ethyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410409.png)
